1-Butyl-3-vinylimidazolium tetrafluoroborate
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Overview
Description
1-Butyl-3-vinylimidazolium tetrafluoroborate is an organic compound with the chemical formula C9H15BF4N2. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is known for its high thermal stability, good solubility in water and organic solvents, and its role as a catalyst or reagent in various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-vinylimidazolium tetrafluoroborate is typically synthesized through a multi-step reaction process:
Alkylation of Imidazole: Imidazole is reacted with an appropriate alkyl halide (such as butyl bromide) to form 1-butylimidazole.
Vinylation: The 1-butylimidazole is then reacted with a vinyl compound to introduce the vinyl group.
Anion Exchange: The resulting compound undergoes an anion exchange reaction with tetrafluoroboric acid to form the final product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-vinylimidazolium tetrafluoroborate can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazolium derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Butyl-3-vinylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-butyl-3-vinylimidazolium tetrafluoroborate exerts its effects involves its ionic nature and ability to stabilize transition states in chemical reactions. The compound’s imidazolium cation interacts with various molecular targets, facilitating reactions through ionic interactions and hydrogen bonding. The tetrafluoroborate anion also plays a role in stabilizing the overall structure and enhancing the compound’s solubility .
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in structure but with a methyl group instead of a vinyl group.
1-Butyl-3-ethylimidazolium tetrafluoroborate: Similar but with an ethyl group.
Uniqueness: 1-Butyl-3-vinylimidazolium tetrafluoroborate is unique due to its vinyl group, which imparts distinct reactivity and properties compared to its methyl and ethyl counterparts. This vinyl group allows for additional functionalization and participation in polymerization reactions, making it valuable in materials science and polymer chemistry .
Properties
Molecular Formula |
C9H15BF4N2 |
---|---|
Molecular Weight |
238.04 g/mol |
IUPAC Name |
1-butyl-3-ethenylimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C9H15N2.BF4/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)5/h4,7-9H,2-3,5-6H2,1H3;/q+1;-1 |
InChI Key |
YXWSAHGXCSNDIC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=CN(C=C1)C=C |
Origin of Product |
United States |
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